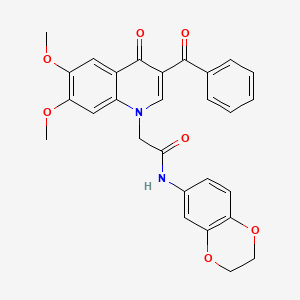
2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a useful research compound. Its molecular formula is C28H24N2O7 and its molecular weight is 500.507. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a synthetic organic compound belonging to the quinoline family. This compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties. The unique structural features of this compound suggest diverse interactions with biological targets, making it a subject of ongoing research.
Chemical Structure and Properties
The molecular formula of the compound is C28H26N2O7, with a molecular weight of 502.5 g/mol. Below is a summary of its structural characteristics:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C28H26N2O7 |
| Molecular Weight | 502.5 g/mol |
| InChI Key | RLDWRMGKKYEHTK-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various enzymes and cellular pathways. Quinoline derivatives are known to exhibit their effects through several mechanisms:
- Inhibition of DNA Topoisomerases : This action can lead to the disruption of DNA replication in cancer cells.
- Antimicrobial Activity : The compound may inhibit microbial enzymes, thereby exhibiting antibacterial or antifungal properties.
- Modulation of Enzyme Activity : It may act as an inhibitor or activator for specific enzymes involved in metabolic pathways.
Anticancer Properties
Recent studies have demonstrated that quinoline derivatives possess significant anticancer activity. For instance, a study conducted on similar compounds showed that they effectively inhibited the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Case Study Example :
A comparative analysis was performed on the anticancer effects of various quinoline derivatives, including our compound. The results indicated that this compound exhibited IC50 values comparable to established chemotherapeutics, suggesting its potential as a lead compound in cancer therapy .
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties against a range of pathogens. In vitro studies revealed that it exhibited significant activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings indicate that the compound could serve as a potential candidate for developing new antimicrobial agents .
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Quinoline Core : Achieved through the Pfitzinger reaction.
- Benzoylation Step : Involves Friedel-Crafts acylation using benzoyl chloride.
- Amidation Reaction : Coupling with the appropriate amine derivative to form the final product.
Eigenschaften
IUPAC Name |
2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O7/c1-34-23-13-19-21(14-24(23)35-2)30(15-20(28(19)33)27(32)17-6-4-3-5-7-17)16-26(31)29-18-8-9-22-25(12-18)37-11-10-36-22/h3-9,12-15H,10-11,16H2,1-2H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAIRWFSENMNCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2CC(=O)NC3=CC4=C(C=C3)OCCO4)C(=O)C5=CC=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














